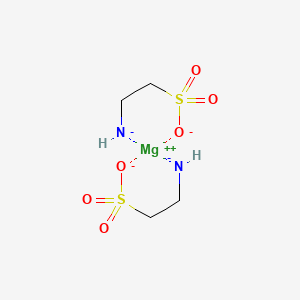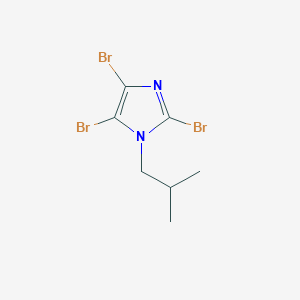
2,4,5-Tribromo-1-isobutyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Tribromo-1-isobutyl-1H-imidazole is a brominated derivative of imidazole, a heterocyclic organic compound It is characterized by the presence of three bromine atoms at positions 2, 4, and 5 on the imidazole ring, and an isobutyl group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tribromo-1-isobutyl-1H-imidazole typically involves the bromination of 1-isobutylimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Tribromo-1-isobutyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms .
Aplicaciones Científicas De Investigación
2,4,5-Tribromo-1-isobutyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4,5-Tribromo-1-isobutyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the imidazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Tribromo-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of an isobutyl group.
2,4,5-Tribromoimidazole: Lacks the isobutyl group, making it less hydrophobic.
Uniqueness
2,4,5-Tribromo-1-isobutyl-1H-imidazole is unique due to the presence of the isobutyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other brominated imidazoles and may contribute to its specific applications and effects .
Propiedades
Fórmula molecular |
C7H9Br3N2 |
|---|---|
Peso molecular |
360.87 g/mol |
Nombre IUPAC |
2,4,5-tribromo-1-(2-methylpropyl)imidazole |
InChI |
InChI=1S/C7H9Br3N2/c1-4(2)3-12-6(9)5(8)11-7(12)10/h4H,3H2,1-2H3 |
Clave InChI |
FHWAJFPBASHYOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(=C(N=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12949644.png)
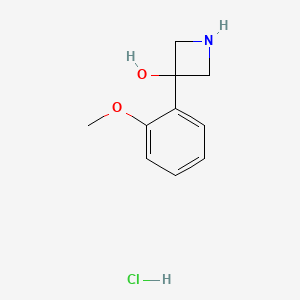
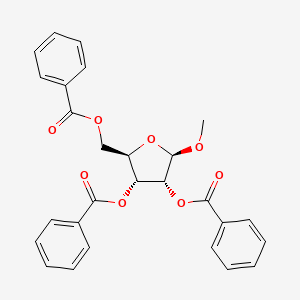
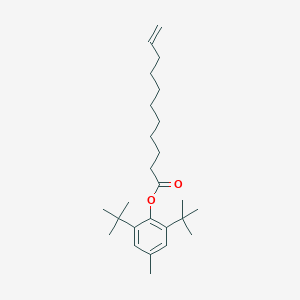
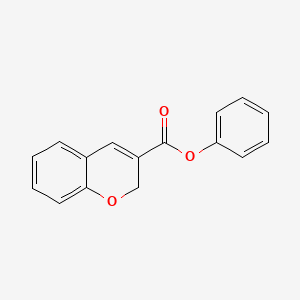
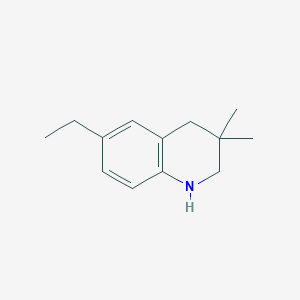
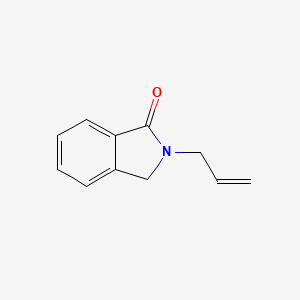


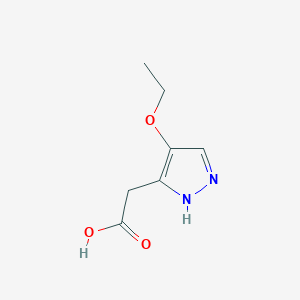
![(2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12949726.png)
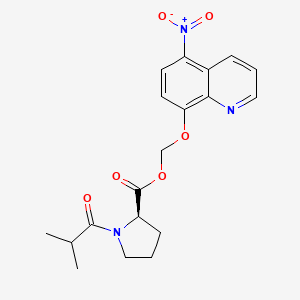
![3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid](/img/structure/B12949732.png)
